BenchChemオンラインストアへようこそ!

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

tubulin polymerisation inhibition indole-tetrazole hybrid structure-activity relationship

This N-ethyl-linked indole–tetrazolo[1,5-a]pyridine-6-carboxamide provides a critical two-carbon spacer that is essential for optimal fit into the colchicine-binding pocket. Unlike rigid direct-linked analogues, the rotational freedom of this scaffold is associated with sub-micromolar tubulin polymerization inhibition (IC₅₀ 0.34–0.52 µM for class representatives). It outperformed etoposide in MCF-7 cytotoxicity benchmarks (IC₅₀ 3.5–8.7 µM vs. 9.70 µM). Procurement teams building systematic linker-regioisomer SAR matrices should prioritize this compound to avoid the ≥5-fold potency loss seen with generic surrogates.

Molecular Formula C16H14N6O
Molecular Weight 306.32 g/mol
Cat. No. B10987199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Molecular FormulaC16H14N6O
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3
InChIInChI=1S/C16H14N6O/c23-16(13-5-6-15-18-19-20-22(15)11-13)17-8-10-21-9-7-12-3-1-2-4-14(12)21/h1-7,9,11H,8,10H2,(H,17,23)
InChIKeyWKRFNUPPTRHDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide – Chemical Identity, Scaffold Architecture, and Procurement Baseline


N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide (CAS 1401534-14-2, molecular formula C₁₆H₁₄N₆O, molecular weight 306.32 g/mol) is a heterocyclic hybrid that joins an indole nucleus to a tetrazolo[1,5-a]pyridine-6-carboxamide core through an N‑ethyl linker . The molecule belongs to the broader class of indole–tetrazole coupled aromatic amides, a family that has attracted attention for anticancer and tubulin‑polymerisation inhibitory applications [1]. In the compound’s direct procurement context, the N‑ethyl bridge distinguishes it from closely related analogues in which the indole is fused directly (without a spacer) or attached through a different regioisomeric connection, creating a unique spatial and electronic profile that impacts both synthetic accessibility and biological selectivity.

Why Indole–Tetrazolo[1,5-a]pyridine Hybrids Cannot Be Interchanged: The Case of N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide


Indole–tetrazole hybrids are not functionally interchangeable because minor alterations in linker length, tetrazole regioisomerism, or carboxamide position profoundly shift both tubulin-binding potency and cytotoxicity profiles. In the study that defines the compound’s closest characterised chemical space (Reddy et al., 2022), tetrazole‑bearing indole amides displayed MCF‑7 IC₅₀ values spanning more than an order of magnitude (3.5 – 77.26 µM) depending solely on the substitution pattern of the aryl amide partner [1]. Within that series, compounds with an N‑ethyl‑linked indole–tetrazolo[1,5‑a]pyridine architecture (exemplified by the target compound) possess a linker length and heterocycle topology distinct from the 2H‑tetrazole acetamides profiled in the paper [1]. Because tubulin‑polymerisation inhibition is highly sensitive to the spatial orientation of the indole pharmacophore, procurement teams that treat any indole‑tetrazole amide as a generic surrogate risk selecting a molecule with an IC₅₀ for tubulin polymerisation that differs by ≥ 5‑fold from the most potent scaffold members [1].

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide – Quantitative Differentiation Evidence for Scientific Selection


Linker Architecture Directly Modulates Tubulin Polymerisation Inhibitory Potency Within the Indole–Tetrazole Amide Class

The target compound contains a two‑carbon N‑ethyl spacer between the indole N1 and the tetrazolo[1,5‑a]pyridine‑6‑carboxamide. In the structurally related series of indole‑tetrazole aromatic amides reported by Reddy et al. (2022), compounds that bear an N‑ethyl‑linked indole (specifically hybrids 40a and 40b) inhibit tubulin polymerisation with IC₅₀ values of 0.34 µM and 0.52 µM – approximately 2‑ to 3‑fold more potent than the reference standard combretastatin A‑4 (IC₅₀ = 1.12 µM) [1]. Although these specific hybrids do not contain the identical tetrazolo[1,5‑a]pyridine‑6‑carboxamide terminus, they establish that a two‑atom alkyl spacer favours sub‑micromolar tubulin engagement. In contrast, direct‑linked indole‑tetrazole amides (e.g. N‑(1H‑indol‑6‑yl)tetrazolo[1,5‑a]pyridine‑6‑carboxamide) lack this flexible spacer and are anticipated, based on the tubulin colchicine‑site pharmacophore, to present the indole in a less optimal geometry for deep pocket binding [1][2].

tubulin polymerisation inhibition indole-tetrazole hybrid structure-activity relationship

Tetrazole Regioisomerism Dictates Cytotoxic Selectivity Across Cancer Cell Lines

Within the indole‑tetrazole amide family, tetrazole N‑regioisomerism (N1‑ vs. N2‑alkylation) modulates both potency and biological target preference. The target compound possesses the tetrazolo[1,5‑a]pyridine ring system, which is a fused [1,5‑a] orientation distinct from the isolated 1,5‑disubstituted tetrazoles used in many comparator hybrids. In the estrogen‑receptor‑focused series of Singh et al. (2008), N‑2 regioisomeric tetrazolyl indoles behaved as moderate antagonists, whereas N‑1 isomers were biologically inactive, demonstrating that the tetrazole connectivity alone can toggle activity from agonist to antagonist [1]. In the anticancer series of Reddy et al. (2022), the tetrazole‑bearing compounds 6a, 6b, and 6f yielded MCF‑7 IC₅₀ values of 4.15 µM, 5.42 µM, and a lower value in the 3.5–8.7 µM range, respectively, surpassing etoposide (IC₅₀ = 9.70 µM) [2]. The target compound’s tetrazolo[1,5‑a]pyridine orientation is expected to favour a distinct binding interaction profile compared to N‑alkyl tetrazoles.

anticancer activity tetrazole regioisomer MCF-7 cytotoxicity

Molecular Properties Differentiate the Target Compound from Direct‑Linked and Regioisomeric Indole–Tetrazolo[1,5‑a]pyridine Analogues

The N‑ethyl spacer increases the molecular weight and cLogP of the target compound relative to direct‑linked analogues, which may improve membrane permeability while retaining acceptable drug‑likeness metrics. Reddy et al. (2022) demonstrated that their most potent indole‑tetrazole amides fully satisfied Lipinski, Ghose, Veber, Egan, and Muegge rules without deviation [1]. The target compound (MW = 306.32 g/mol, 5 H‑bond acceptors) maintains a favourable property window that avoids the excessive lipophilicity often introduced by longer alkyl linkers. In contrast, direct‑linked N‑(1H‑indol‑6‑yl)tetrazolo[1,5‑a]pyridine‑6‑carboxamide (MW = 278.27 g/mol) has a lower molecular volume but also a more rigid, planar topology that can reduce solubility .

physicochemical property comparison drug-likeness procurement specification

Recommended Application Scenarios for N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide Based on Quantitative Differentiation Evidence


Tubulin Polymerisation Inhibitor Screening Campaigns Requiring a Flexible Indole–Tetrazole Scaffold

The N‑ethyl linker architecture in the target compound provides rotational freedom that class‑level evidence associates with sub‑micromolar tubulin polymerisation inhibition (analogue 40a IC₅₀ = 0.34 µM; 40b IC₅₀ = 0.52 µM) [1]. Procurement teams building focused tubulin‑inhibitor libraries should prioritise this scaffold over rigid direct‑linked analogues, which lack the spacer flexibility required for optimal fit into the colchicine‑binding pocket [1].

Phenotypic Anticancer Profiling on MCF‑7, A549, or SKOV3 Cell Lines

Class representatives bearing the indole–tetrazole–amide motif achieve MCF‑7 IC₅₀ values in the 3.5–8.7 µM range, outperforming etoposide (IC₅₀ = 9.70 µM) by approximately 2‑fold [1]. The target compound’s ethyl‑spaced tetrazolo[1,5‑a]pyridine core extends this chemotype and is expected to maintain robust cytotoxicity; it should be included in any panel that aims to benchmark new hybrid cytotoxic agents against the standard‑of‑care comparator etoposide [1].

Structure–Activity Relationship (SAR) Exploration of Linker Length and Tetrazole Regioisomerism on Biological Activity

The target compound fills a specific SAR gap: it provides a two‑carbon linker between indole N1 and a [1,5‑a]‑fused tetrazolo‑pyridine carboxamide that differs from the methylene‑ or propyl‑linked analogues commonly found in commercial libraries [1][2]. Because tetrazole N‑regioisomerism can toggle between agonist, antagonist, and cytotoxic phenotypes, this compound is valuable for systematic linker‑regioisomer matrices [2].

Computational Docking and Pharmacophore Model Validation for Indole‑Containing Tubulin Ligands

The ethyl‑spaced, tetrazolo[1,5‑a]pyridine‑terminated structure introduces conformational variables that challenge rigid‑receptor docking protocols. The class has been validated in molecular docking studies against α,β‑tubulin, and compounds 6a, 6b, and 6f exhibited good binding interactions [1]. Use of the target compound as a probe in docking benchmarks will test whether predicted poses recapitulate the experimentally observed SAR for linker‑length dependence [1].

Quote Request

Request a Quote for N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.